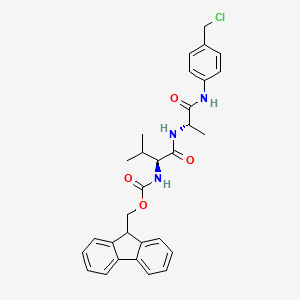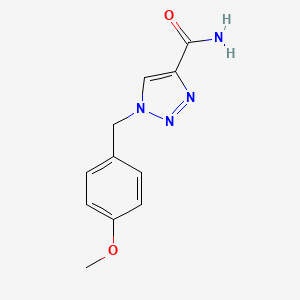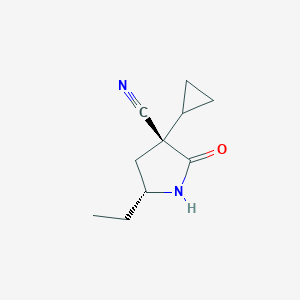![molecular formula C5H2Br2N4 B6315594 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1590410-83-5](/img/structure/B6315594.png)
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine is a chemical compound with the molecular formula C5H2Br2N4 . It is a heterocyclic compound that is used as an electron deficient group for organic electronic applications .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in several studies . A safe and efficient synthesis of a similar compound, 4,7-dibromo [1,2,5]thiadiazolo [3,4- d ]pyridazine, from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only .Chemical Reactions Analysis
The chemical reactivity of this compound has been explored in the context of aromatic nucleophilic substitution . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .科学的研究の応用
DBT has been studied extensively for its potential applications in scientific research. It has been used as an inhibitor of the enzyme nitric oxide synthase, as a fluorescent probe for the detection of reactive nitrogen species, and as a catalyst in the synthesis of heterocyclic compounds. It has also been used as a ligand in the preparation of metal-organic frameworks and as a component in the synthesis of polymers. Furthermore, DBT has been used as a component in the synthesis of organic compounds, such as quinolines, imidazoles, and pyrazoles.
作用機序
Target of Action
Similar compounds have been reported to target the c-met receptor tyrosine kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that the compound can undergo aromatic nucleophilic substitution reactions with different nucleophiles (alcohols, amines, and thiols) .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways, including those involved in antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
It’s known that the compound can be used in the synthesis of photoactive acceptor parts in low band gap conjugated polymers and oligomers for high-performance organic photovoltaic (opv) devices .
Action Environment
The action of 4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine can be influenced by environmental factors. For instance, the reaction of the compound in an aprotic dipolar solvent (DMF) was facilitated and occurred much faster than in a less polar organic solvent (chloroform) .
実験室実験の利点と制限
DBT has several advantages for use in lab experiments. It is relatively inexpensive to synthesize, and its chemical structure is relatively simple. Furthermore, it is a relatively stable compound, making it ideal for use in lab experiments. However, one limitation of DBT is that it is not water-soluble, which can make it difficult to use in certain types of experiments.
将来の方向性
The potential future directions for DBT are numerous. Further research could focus on the development of novel synthesis methods for the compound, as well as the development of new applications for the compound in scientific research. Additionally, further research could focus on the biochemical and physiological effects of DBT, as well as its potential therapeutic applications. Finally, further research could focus on the development of methods for increasing the solubility of DBT in water, making it even more useful for lab experiments.
合成法
DBT can be synthesized through a variety of methods, including the Fischer indole reaction, the Biginelli reaction, and the Ugi reaction. The Fischer indole reaction involves the condensation of an aldehyde, an amine, and an acid chloride to form a heterocyclic compound. The Biginelli reaction involves the condensation of an aldehyde, an amine, and an acid in the presence of an acid catalyst. The Ugi reaction is a multicomponent reaction involving the condensation of an aldehyde, an amine, an acid, and a carbonyl compound. In all of these reactions, the resulting product is DBT.
特性
IUPAC Name |
4,7-dibromo-2H-triazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJXBZHGMGKEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2C(=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)

![(2R)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6315562.png)



amino}propanoic acid](/img/structure/B6315580.png)
![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)


